molecular formula C18H17ClN2O3 B2512139 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide CAS No. 922084-08-0

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide

Cat. No. B2512139
CAS RN: 922084-08-0
M. Wt: 344.8
InChI Key: KJADAQVNOLLZRZ-UHFFFAOYSA-N
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Description

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound belongs to the class of tricyclic antidepressants and has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

Pharmacological Profile and Atypical Antipsychotic Classification Clozapine, chemically related to the compound , is classified as an atypical antipsychotic due to its unique pharmacological profile. Studies highlight its effectiveness in treating schizophrenia by ameliorating both core and negative symptoms without the typical neurological side effects associated with conventional antipsychotics. Its distinct mechanism, different from drugs like haloperidol and chlorpromazine, contributes to its effectiveness in patients resistant to standard treatments (Ashby & Wang, 1996).

Biological Activity of Benzazoles The compound is part of a broader class of molecules known as benzazoles, which are of significant interest in medicinal chemistry due to their diverse biological activities. Research on 2-guanidinobenzazoles, a subgroup of these compounds, indicates their potential as therapeutic agents with mechanisms involving cytotoxicity, cell proliferation inhibition via angiogenesis, and apoptosis. Synthetic chemists are focused on developing new compounds within this class for their varied pharmacological activities, highlighting the importance of the guanidine group in modifying biological effects (Rosales-Hernández et al., 2022).

Synthesis and CNS Potential The synthesis and modification of azole compounds, including benzimidazoles and imidazoles, into more potent drugs for Central Nervous System (CNS) applications have been explored. The methodologies for converting these compounds into CNS-active drugs involve various chemical reactions that may lead to the development of new pharmacotherapies for CNS disorders. This area of research is crucial due to the rising incidence of challenging CNS diseases and the need for more effective and less side-effect-prone treatments (Saganuwan, 2020).

Mechanism of Action

Target of Action

The primary targets of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide are the D2 dopamine receptors and 5-HT2 serotonin receptors . These receptors play a crucial role in the regulation of mood, cognition, and behavior.

Mode of Action

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide acts as an antagonist at the D2 dopamine receptors and 5-HT2 serotonin receptors

Biochemical Pathways

The compound’s antagonistic action on D2 dopamine receptors and 5-HT2 serotonin receptors affects multiple biochemical pathways. These include the dopaminergic pathways involved in reward and motivation, and the serotonergic pathways that regulate mood, appetite, and sleep .

Pharmacokinetics

Like many similar compounds, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine and feces .

Result of Action

The antagonistic action of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide on D2 dopamine receptors and 5-HT2 serotonin receptors can lead to a variety of molecular and cellular effects. These may include changes in neuronal firing rates, alterations in neurotransmitter release, and modifications to intracellular signaling pathways .

properties

IUPAC Name

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c1-18(2,3)17(23)20-11-5-7-14-12(9-11)16(22)21-13-8-10(19)4-6-15(13)24-14/h4-9H,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJADAQVNOLLZRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC2=C(C=C1)OC3=C(C=C(C=C3)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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